molecular formula C8H7FN2O B1448960 3-Fluoro-4-methoxy-5-azaindole CAS No. 1352397-63-7

3-Fluoro-4-methoxy-5-azaindole

Cat. No. B1448960
M. Wt: 166.15 g/mol
InChI Key: WLCOMHJDITWEPG-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-5-azaindole is a heterocyclic compound with the following chemical formula: C8H7FN2O . It belongs to the class of azaindoles, which are characterized by their fused pyrrole and pyridine rings. These compounds have garnered significant interest due to their presence in biologically active natural products and their potential as synthetic intermediates and drug candidates .


Synthesis Analysis

Several synthetic methods have been developed for azaindole core units. Researchers have employed novel strategies to produce diversely substituted azaindoles, including bioactive natural products and key intermediates. These synthetic approaches have evolved over the past few decades, leading to the creation of therapeutic agents. Notably, the synthesis of 3-Fluoro-4-methoxy-5-azaindole involves specific reaction mechanisms and advantages .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-methoxy-5-azaindole consists of a five-membered pyrrole ring fused with a six-membered pyridine ring. The fluorine atom at position 3 and the methoxy group at position 4 contribute to its unique properties. The arrangement of atoms and functional groups within the heterocyclic scaffold determines its reactivity and biological activity .


Chemical Reactions Analysis

The chemical reactivity of 3-Fluoro-4-methoxy-5-azaindole can be harnessed for various transformations. For instance, it can participate in Suzuki–Miyaura coupling reactions using boron reagents. Additionally, site-selective Pd-catalyzed C-N coupling reactions have been explored to synthesize 5-azaindoles from appropriate building blocks. These reactions play a crucial role in accessing diverse derivatives and potential drug candidates .

properties

IUPAC Name

3-fluoro-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-12-8-7-5(9)4-11-6(7)2-3-10-8/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCOMHJDITWEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C(=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methoxy-5-azaindole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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